Bienvenue dans la boutique en ligne BenchChem!

Kdm5-IN-1

Epigenetics Histone Demethylase Cancer Research

Kdm5-IN-1 is the preferred KDM5 inhibitor for studies requiring potent KDM5B targeting (IC50 4.7 nM) and oral in vivo dosing. Its >100-fold selectivity over KDM4C ensures clean H3K4me3 datasets, while a Cmax >15x EC50 at 50 mg/kg BID in mice confirms robust systemic exposure. Unlike pan-inhibitors, it enables precise isoform dissection at lower concentrations, reducing off-target noise. Procure for cancer, drug-resistance, or stem-cell research.

Molecular Formula C17H20N6O
Molecular Weight 324.4 g/mol
Cat. No. B608321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdm5-IN-1
SynonymsKDM5-IN-48;  KDM5 IN 48;  KDM5IN48;  KDM5 inhibitor-48;  KDM5 inhibitor 48; 
Molecular FormulaC17H20N6O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CN(N=C3)C(C)(C)C
InChIInChI=1S/C17H20N6O/c1-10(2)13-14(12-8-19-22(9-12)17(3,4)5)21-15-11(6-18)7-20-23(15)16(13)24/h7-10,20H,1-5H3
InChIKeyYQCOPPONWZNBQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kdm5-IN-1: A Potent and Orally Bioavailable KDM5 Inhibitor for Epigenetic Research


Kdm5-IN-1 (CAS 1628210-26-3) is a potent, selective, and orally bioavailable inhibitor of the KDM5 family of histone lysine demethylases . It is a pyrazolo[1,5-a]pyrimidine derivative with an enzymatic IC50 of 15.1 nM against KDM5, displaying significantly enhanced potency against the KDM5B isoform (IC50 = 4.7 nM) . The compound exhibits in vivo exposure suitable for animal studies, with an unbound plasma Cmax exceeding 15-fold over its cellular EC50 when dosed orally in mice . These characteristics establish Kdm5-IN-1 as a valuable chemical probe for investigating KDM5 biology in both in vitro and in vivo models.

Kdm5-IN-1 vs. Generic KDM5 Inhibitors: Why Isoform Selectivity and Bioavailability Demand a Precise Choice


The KDM5 family comprises four isoforms (A-D) with distinct biological roles in cancer, drug resistance, and stem cell biology, necessitating isoform-specific chemical tools for accurate functional dissection [1]. Generic substitution among KDM5 inhibitors is not scientifically sound due to substantial inter-compound variability in isoform selectivity profiles, cellular permeability, and oral bioavailability [1]. While some compounds, such as KDM5A-IN-1 and CPI-455, exhibit broad pan-KDM5 activity, Kdm5-IN-1's unique ability to potently inhibit KDM5B with a sub-5 nM IC50, while maintaining >100-fold selectivity over the related KDM4C isoform, creates a distinct functional fingerprint that cannot be replicated by other commercially available KDM5 inhibitors [1]. The specific selection of Kdm5-IN-1 is therefore critical for experiments where potent KDM5B inhibition and oral dosing are essential parameters.

Quantitative Evidence for Kdm5-IN-1: Direct Comparisons Against Closest KDM5 Inhibitor Analogs


Kdm5-IN-1 Exhibits >10-Fold Higher Potency for KDM5B Than Pan-KDM5 Inhibitor KDM5A-IN-1

Kdm5-IN-1 is a significantly more potent inhibitor of the KDM5B isoform compared to the widely used pan-KDM5 inhibitor KDM5A-IN-1. While KDM5A-IN-1 inhibits KDM5B with an IC50 of 56 nM, Kdm5-IN-1 demonstrates an IC50 of 4.7 nM for the same isoform, representing a greater than 11-fold increase in potency . This distinction is critical for studies specifically targeting KDM5B-dependent functions, as the lower concentration required for inhibition with Kdm5-IN-1 reduces the likelihood of off-target effects.

Epigenetics Histone Demethylase Cancer Research

Kdm5-IN-1 is a Superior KDM5B Inhibitor Compared to KDM5-C49, with >34-Fold Potency Gain

When compared to another KDM5 family inhibitor, KDM5-C49 (KDOAM-20), Kdm5-IN-1 displays a substantial potency advantage for the KDM5B isoform. KDM5-C49 inhibits KDM5B with an IC50 of 160 nM, whereas Kdm5-IN-1 exhibits an IC50 of 4.7 nM . This represents a more than 34-fold improvement in inhibitory potency. This stark difference highlights that Kdm5-IN-1 is a far more effective tool for probing KDM5B biology, as it achieves robust target engagement at concentrations where KDM5-C49 may be ineffective or require prohibitively high doses.

Epigenetics Histone Demethylase Oncology

Kdm5-IN-1 Maintains >100-Fold Selectivity Over KDM4C, a Key Off-Target Liability for Pan-KDM5 Inhibitors

A critical differentiator for any KDM5 inhibitor is its selectivity against other Jumonji C domain-containing demethylases, particularly the KDM4 family. Kdm5-IN-1 demonstrates a high degree of selectivity, with an IC50 of 1.9 µM for KDM4C, which is over 100-fold higher than its IC50 for KDM5A . In contrast, a compound like QC6352 is a potent KDM4C inhibitor (IC50 = 35 nM) but only a moderate KDM5 inhibitor (KDM5B IC50 = 750 nM) . This selectivity profile ensures that biological effects observed with Kdm5-IN-1 can be more confidently attributed to KDM5 inhibition, rather than confounding activity from KDM4 family members.

Epigenetics Selectivity Profiling Chemical Probe

Kdm5-IN-1's Cellular Potency (EC50=0.34 µM) Enables Functional Studies Not Achievable with CPI-455

While enzymatic potency is a key metric, translation to a cellular context is essential for functional studies. Kdm5-IN-1 demonstrates robust cellular activity, as measured by its ability to inhibit H3K4me3 demethylation in PC9 cells, with an EC50 of 0.34 µM . While CPI-455 is a potent enzymatic inhibitor (KDM5A IC50 = 10 nM), public vendor data does not consistently report a comparable cellular EC50 for this target engagement marker, suggesting a potential disconnect between its biochemical and cellular activity . The documented cellular EC50 for Kdm5-IN-1 provides a clear benchmark for designing cell-based assays and interpreting results.

Epigenetics Cellular Assay H3K4me3

Kdm5-IN-1 Provides >15-Fold In Vivo Exposure Over Cellular EC50, Validating its Use as an Oral Chemical Probe

Kdm5-IN-1 is one of the few KDM5 inhibitors with publicly documented oral bioavailability sufficient for robust in vivo target engagement. When dosed orally in mice at 50 mg/kg twice daily, Kdm5-IN-1 achieves an unbound maximal plasma concentration (Cmax) that is >15-fold higher than its cellular EC50 . This pharmacokinetic profile is a key differentiator, as many KDM5 inhibitors, such as KDM5-C49, are noted to have limited cell permeability, which often translates to poor oral bioavailability and restricts their utility in animal models .

Pharmacokinetics In Vivo Pharmacology Oral Bioavailability

Recommended Applications for Kdm5-IN-1 Based on Differentiated Performance


Investigating KDM5B-Specific Oncogenic Functions in Cell Culture

Kdm5-IN-1's high potency against KDM5B (IC50 = 4.7 nM) makes it the preferred tool for dissecting the specific role of this isoform in cancer cell proliferation, drug resistance, and stem cell maintenance. Unlike pan-inhibitors like KDM5A-IN-1 (IC50 = 56 nM), Kdm5-IN-1 allows for effective inhibition at lower concentrations, thereby improving the signal-to-noise ratio in assays and reducing the confounding effects of inhibiting other KDM5 family members. This is particularly valuable in cell lines where KDM5B is the primary driver of the oncogenic phenotype .

In Vivo Efficacy Studies in Murine Oncology Models

The documented oral bioavailability and favorable pharmacokinetic profile of Kdm5-IN-1 (Cmax > 15x EC50 at 50 mg/kg BID) position it as a leading candidate for in vivo proof-of-concept studies. This attribute sets it apart from less bioavailable inhibitors like KDM5-C49 and enables straightforward oral administration in mouse models of cancer. Researchers can confidently dose the compound to achieve systemic concentrations that are known to engage the target and produce a cellular response, as defined by its EC50 of 0.34 µM in PC9 cells .

Functional Epigenetic Studies Requiring High KDM5 vs. KDM4 Selectivity

In experiments designed to link H3K4me3 changes specifically to KDM5 demethylase activity, Kdm5-IN-1's >100-fold selectivity over KDM4C is critical. This selectivity profile mitigates the risk of data misinterpretation that can arise from using a less selective compound like QC6352, which is a potent KDM4C inhibitor. By using Kdm5-IN-1, researchers can be more confident that observed changes in histone methylation and downstream gene expression are a direct consequence of KDM5 inhibition, thereby generating cleaner, more interpretable datasets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kdm5-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.